molecular formula C15H26N5NaO16P2 B10824314 Adenosine 5'-diphosphoribose (sodium)

Adenosine 5'-diphosphoribose (sodium)

Cat. No.: B10824314
M. Wt: 617.33 g/mol
InChI Key: VINRBWGQACFCEG-UHFFFAOYSA-M
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Description

Adenosine 5’-diphosphoribose (sodium) is a nicotinamide adenine nucleotide (NAD+) metabolite. It is known for its role as a potent intracellular calcium-permeable cation transient receptor potential melastatin 2 (TRPM2) channel activator. This compound also enhances autophagy, a cellular degradation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphoribose (sodium) can be synthesized through enzymatic and synthetic chemical methods. The enzymatic synthesis involves the use of chemicals to catalyze the breakdown of NAD+ or related precursors, yielding adenosine 5’-diphosphoribose (sodium) as a product .

Industrial Production Methods

Industrial production methods for adenosine 5’-diphosphoribose (sodium) typically involve large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of specific enzymes that catalyze the conversion of NAD+ to adenosine 5’-diphosphoribose (sodium) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-diphosphoribose (sodium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound.

    Reduction: This reaction involves the gain of electrons.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of adenosine 5’-diphosphoribose (sodium) can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Adenosine 5’-diphosphoribose (sodium) exerts its effects by activating TRPM2 channels. This activation is induced by the binding of adenosine 5’-diphosphoribose (sodium) to the cytosolic C-terminal NudT9-homology domain of TRPM2. This binding controls the entry of cations such as calcium, sodium, and potassium through the plasma membrane channel . Additionally, the compound enhances autophagy by promoting calcium elevation through extracellular calcium influx and lysosomal calcium release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-diphosphoribose (sodium) is unique due to its potent activation of TRPM2 channels and its role in enhancing autophagy. Its ability to regulate intracellular calcium levels and its involvement in DNA repair and apoptosis signaling make it a valuable compound in scientific research .

Properties

Molecular Formula

C15H26N5NaO16P2

Molecular Weight

617.33 g/mol

IUPAC Name

sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl] phosphate;dihydrate

InChI

InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1

InChI Key

VINRBWGQACFCEG-UHFFFAOYSA-M

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+]

Origin of Product

United States

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